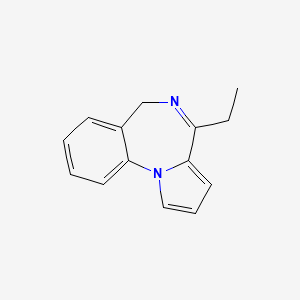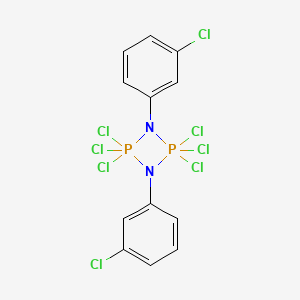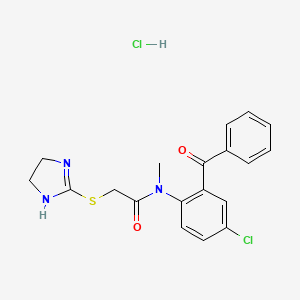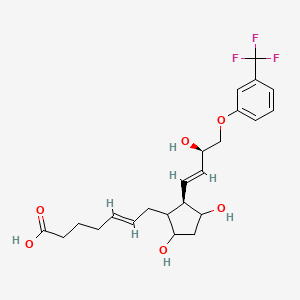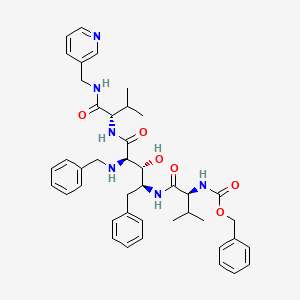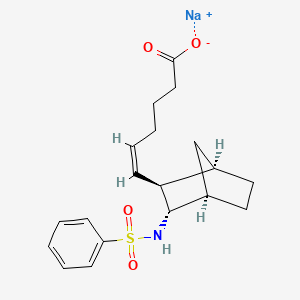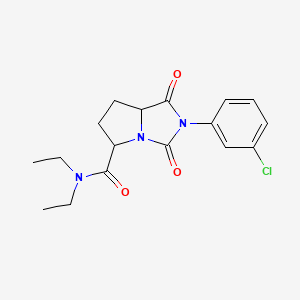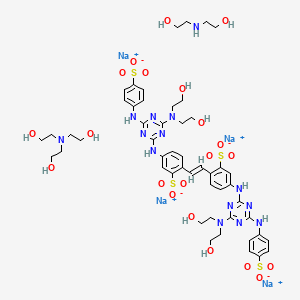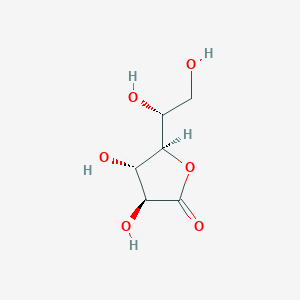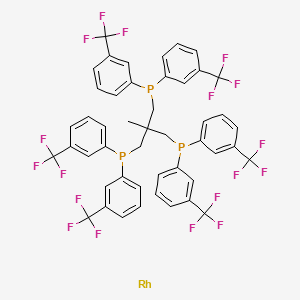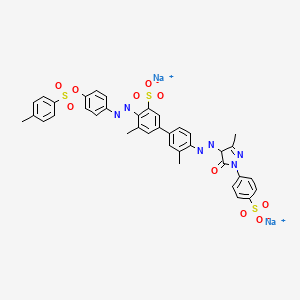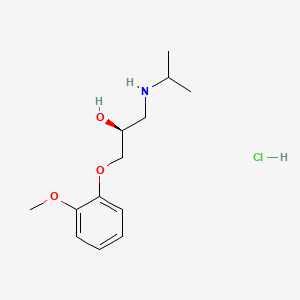
Levomoprolol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levomoprolol hydrochloride is a beta-adrenergic antagonist, specifically the (S)-enantiomer of moprolol. It is commonly used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. The compound is known for its ability to block beta-adrenergic receptors, thereby reducing heart rate and blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of levomoprolol hydrochloride involves the resolution of racemic moprolol. The process typically includes the following steps:
Resolution of Racemic Moprolol: This is achieved using chiral resolution agents to separate the (S)-enantiomer from the racemic mixture.
Formation of Hydrochloride Salt: The (S)-enantiomer is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Resolution: Utilizing industrial-scale chiral resolution techniques.
Purification: Ensuring high purity of the (S)-enantiomer.
Hydrochloride Formation: Reacting the purified (S)-enantiomer with hydrochloric acid under controlled conditions to produce the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions: Levomoprolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Levomoprolol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of beta-adrenergic antagonists.
Biology: Employed in research on cardiovascular physiology and pharmacology.
Medicine: Investigated for its therapeutic effects in treating hypertension, angina, and other cardiovascular conditions.
Industry: Utilized in the development of beta-blocker medications and related pharmaceutical products.
Wirkmechanismus
Levomoprolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors in the heart. This action leads to:
Reduction in Heart Rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.
Lowering of Blood Pressure: Through decreased cardiac output and reduced peripheral resistance.
Molecular Targets: The primary targets are the beta-1 adrenergic receptors, which are involved in the regulation of heart rate and contractility.
Vergleich Mit ähnlichen Verbindungen
Levomoprolol hydrochloride is compared with other beta-adrenergic antagonists such as:
Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects.
Atenolol: A selective beta-1 blocker with a longer half-life and different pharmacokinetic properties.
Metoprolol: Another selective beta-1 blocker, often compared for its efficacy and side effect profile.
Uniqueness: this compound is unique due to its specific enantiomeric form, which provides a more targeted action with potentially fewer side effects compared to its racemic counterpart .
Eigenschaften
CAS-Nummer |
113482-87-4 |
|---|---|
Molekularformel |
C13H22ClNO3 |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |
InChI-Schlüssel |
JKEZSJIWQWVVQR-MERQFXBCSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1OC)O.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
